5-Methylpyrazinecarboxylic acid-4-oxide, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Methylpyrazinecarboxylic acid-4-oxide, ethyl ester” is a compound that is derived from 5-methylpyrazinecarboxylic acid . This compound is used in the preparation of pharmaceutically acceptable salts . It is also known to exhibit hypoglycemic and hypolipidemic activity .
Synthesis Analysis
The synthesis of “5-Methylpyrazinecarboxylic acid-4-oxide, ethyl ester” involves the use of the oxidizing agent OXONE® for the N-oxidation of C 1-4 methylpyrazinecarboxylic acid esters . The pharmaceutically acceptable salts are then formed by the saponification of the esters followed by alcohol precipitation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “5-Methylpyrazinecarboxylic acid-4-oxide, ethyl ester” include the N-oxidation of C 1-4 methylpyrazinecarboxylic acid esters using the oxidizing agent OXONE® . This is followed by the saponification of the esters to form the pharmaceutically acceptable salts .Aplicaciones Científicas De Investigación
Lipid Metabolism Research
5-Methylpyrazinecarboxylic acid-4-oxide, known as acipimox, has been studied for its impact on lipid metabolism. It acts as an inhibitor of lipolysis, leading to reduced triglyceride levels and increased high-density lipoprotein (HDL) cholesterol levels in patients with hyperlipidemia. Clinical trials have demonstrated its effectiveness in lowering triglyceride levels and altering HDL cholesterol levels, suggesting its potential utility in managing dyslipidemia and associated cardiovascular risks (Sirtori et al., 1981).
Antilipolytic Activity
Acipimox's antilipolytic properties have been compared with nicotinic acid, revealing it to be significantly more potent in inhibiting lipolysis. This indicates its potential for controlling lipolysis in hyperlipidemia conditions, offering an effective therapeutic strategy for managing elevated lipid levels in the blood (Fuccella et al., 1980).
Synthesis and Chemical Studies
The chemical synthesis of related pyrazole compounds has been explored, providing insights into the methodologies that could be applicable for the synthesis or modification of 5-Methylpyrazinecarboxylic acid-4-oxide derivatives. These studies contribute to the broader chemical understanding and potential applications of this compound in various scientific and pharmacological contexts (Shu, 2001).
Pharmacological Potential
The lipid-lowering effect of acipimox has been compared with other agents like tiadenol and probucol, reinforcing its role in managing lipid profiles by reducing free fatty acid (FFA) flux to the liver. This mechanism is crucial for the development of therapies aimed at reducing the synthesis of lipoproteins that contribute to atherosclerosis and cardiovascular diseases (Bertolini et al., 1987).
Mecanismo De Acción
While the specific mechanism of action for “5-Methylpyrazinecarboxylic acid-4-oxide, ethyl ester” is not mentioned in the sources, it is known that the compound exhibits hypoglycemic and hypolipidemic activity . This suggests that it may interact with metabolic pathways related to glucose and lipid metabolism.
Propiedades
IUPAC Name |
ethyl 5-methyl-4-oxidopyrazin-4-ium-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(11)7-5-10(12)6(2)4-9-7/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LELTZNKIJPKMAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C([N+](=C1)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpyrazinecarboxylic acid-4-oxide, ethyl ester | |
CAS RN |
51037-35-5 |
Source
|
Record name | 5-(ethoxycarbonyl)-2-methylpyrazin-1-ium-1-olate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.